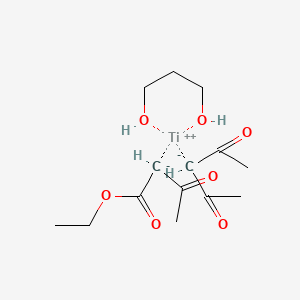

(Ethyl acetoacetato-O1',O3)(pentane-2,4-dionato-O,O')(propane-1,3-diolato(2-)-O,O')titanium

Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, this compound, adheres to coordination chemistry naming conventions. Each ligand is prioritized based on alphabetical order and denticity:

- Ethyl acetoacetato-O1',O3 : A bidentate β-diketonate ligand coordinating through the enolate oxygen atoms at positions 1' and 3.

- Pentane-2,4-dionato-O,O' : Acetylacetonate (acac), another bidentate β-diketonate ligand binding via the two oxygen atoms.

- Propane-1,3-diolato(2-)-O,O' : A dianionic diolato ligand providing two oxygen donors in a chelating arrangement.

The molecular formula C14H24O7Ti reflects the aggregation of these ligands around the titanium(IV) center. Table 1 summarizes key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 82089-64-3 |

| EINECS Number | 279-899-9 |

| Molecular Formula | C14H24O7Ti |

| IUPAC Name | This compound |

Historical Development of Titanium(IV) β-Diketonate Complexes

Titanium β-diketonates emerged as a focus in the mid-20th century, with Cox et al. (1965) pioneering the synthesis of titanium acetylacetonates. These early studies demonstrated the stability of Ti(IV) centers when chelated by β-diketonates, attributed to the ligands’ strong field strength and resonance stabilization. The introduction of mixed-ligand systems, such as the title compound, arose from efforts to modulate steric and electronic properties for catalytic and materials science applications.

A pivotal advancement occurred with Kongprakaiwoot et al. (2010), who synthesized optically active bis(β-diketonate) titanium complexes, including structurally analogous species. Their work highlighted the role of ligand asymmetry in dictating molecular geometry and crystallographic packing, as evidenced by unit cell parameters (e.g., a = 9.1257 Å, α = 65.765°).

Position Within Coordination Chemistry of Early Transition Metals

In early transition metal chemistry, titanium(IV) complexes occupy a unique niche due to their high oxidation state and propensity for oxophilicity. The title compound exemplifies three critical design principles:

- Ligand Diversification : Combining β-diketonates (ethyl acetoacetato, acetylacetonato) with a diolato ligand introduces varied donor strengths and steric profiles, stabilizing the Ti(IV) center against hydrolysis.

- Geometric Flexibility : Crystallographic data from analogous complexes reveal distorted tetrahedral geometries, with Ti–O bond lengths ranging from 1.85–2.05 Å.

- Electronic Tuning : The electron-withdrawing acetylacetonate ligands enhance Lewis acidity at the titanium center, facilitating applications in polymerization catalysis.

Table 2 compares structural features of selected titanium β-diketonate complexes:

Properties

CAS No. |

82089-64-3 |

|---|---|

Molecular Formula |

C14H24O7Ti |

Molecular Weight |

352.20 g/mol |

IUPAC Name |

ethyl 3-oxobutanoate;pentane-2,4-dione;propane-1,3-diol;titanium(2+) |

InChI |

InChI=1S/C6H9O3.C5H7O2.C3H8O2.Ti/c1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;4-2-1-3-5;/h4H,3H2,1-2H3;3H,1-2H3;4-5H,1-3H2;/q2*-1;;+2 |

InChI Key |

SWPRDYPQTGJMLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C(CO)CO.[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Titanium precursor: Titanium(IV) alkoxides such as titanium isopropoxide or titanium tetrachloride.

- Ligands: Ethyl acetoacetate, pentane-2,4-dione (acetylacetone), and propane-1,3-diol.

- Solvents: Anhydrous organic solvents such as toluene, ethanol, or tetrahydrofuran (THF) to maintain anhydrous conditions and facilitate ligand exchange.

Typical Synthetic Procedure

Preparation of Titanium β-diketonate intermediate:

- Titanium alkoxide is reacted with pentane-2,4-dione (acetylacetone) in anhydrous solvent.

- The reaction is carried out under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- The titanium center coordinates with the acetylacetonate ligand, displacing alkoxide groups.

- This step is often monitored by spectroscopic methods (UV-Vis, IR) to confirm ligand coordination.

Introduction of Ethyl Acetoacetate Ligand:

- Ethyl acetoacetate is added to the titanium β-diketonate intermediate.

- The ligand exchanges with remaining alkoxide or coordinates to vacant sites on titanium.

- The reaction is typically refluxed to ensure complete coordination.

Coordination of Propane-1,3-diolato Ligand:

- Propane-1,3-diol is introduced to the reaction mixture.

- Under controlled temperature, the diol coordinates to titanium by forming a chelate ring.

- This step stabilizes the complex and completes the ligand environment.

-

- The product is isolated by solvent removal under reduced pressure.

- Purification may involve recrystallization from suitable solvents or chromatography.

- The final complex is characterized by elemental analysis, NMR, IR, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Notes |

|---|---|---|---|---|---|

| Titanium β-diketonate formation | Titanium alkoxide + pentane-2,4-dione | Room temp to reflux | 2-4 hours | Inert (N2/Ar) | Anhydrous solvent, monitor by IR |

| Ethyl acetoacetate coordination | Add ethyl acetoacetate to intermediate | Reflux (~80-110°C) | 3-6 hours | Inert | Ensures full ligand substitution |

| Propane-1,3-diol coordination | Add propane-1,3-diol | 50-80°C | 2-4 hours | Inert | Chelation stabilizes complex |

| Purification | Solvent removal, recrystallization | Ambient | Variable | Ambient | Final product isolated and characterized |

Research Findings and Optimization

- Ligand Ratios: Stoichiometric control is critical; typically, a 1:1:1 molar ratio of titanium to each ligand ensures the desired complex formation without excess free ligands.

- Solvent Choice: Polar aprotic solvents like THF improve ligand solubility and coordination kinetics, while non-polar solvents like toluene favor crystallization.

- Temperature Control: Moderate heating promotes ligand exchange but excessive heat can cause decomposition or hydrolysis.

- Inert Atmosphere: Titanium complexes are sensitive to moisture; exclusion of water prevents hydrolysis and formation of titanium oxides.

- Characterization: IR spectroscopy shows characteristic carbonyl stretching shifts upon coordination; NMR confirms ligand environment; elemental analysis verifies composition.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Titanium precursor choice | Titanium alkoxides (e.g., titanium isopropoxide) or TiCl4 | Readily available, reactive | Sensitive to moisture |

| Ligand addition sequence | Stepwise addition: pentane-2,4-dione → ethyl acetoacetate → propane-1,3-diol | Controlled coordination | Requires careful stoichiometry |

| Reaction atmosphere | Inert gas (N2 or Ar) | Prevents hydrolysis | Requires glovebox or Schlenk line |

| Solvent | Anhydrous toluene, ethanol, or THF | Good solubility and reaction medium | Solvent removal needed |

| Purification | Recrystallization or chromatography | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

(ethyl acetoacetato-O1’,O3)(pentane-2,4-dionato-O,O’)[propane-1,3-diolato(2-)-O,O’]titanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: Ligand exchange reactions can occur, where the ligands are replaced by other coordinating molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under reflux conditions.

Major Products

Oxidation: Titanium dioxide and other titanium oxides.

Reduction: Lower oxidation state titanium complexes.

Substitution: New titanium complexes with different ligands.

Scientific Research Applications

Catalysis

Titanium compounds are widely known for their catalytic properties. The compound has been utilized as a catalyst in various organic reactions, particularly in:

- Aldol Reactions : It facilitates the formation of β-hydroxy ketones through aldol condensation, which is crucial in organic synthesis.

- Polymerization Processes : The compound acts as a catalyst in the polymerization of lactides to produce polylactic acid (PLA), a biodegradable polymer used in packaging and medical applications.

Materials Science

In materials science, this titanium complex is employed for its ability to enhance material properties:

- Coatings : It is used in the formulation of protective coatings due to its ability to improve adhesion and durability. Titanium-containing coatings exhibit excellent corrosion resistance and are used in various industrial applications.

- Nanocomposites : The compound is incorporated into nanocomposites to improve mechanical strength and thermal stability. These nanocomposites have applications in electronics and aerospace industries.

Biomedical Engineering

The biocompatibility of titanium compounds makes them suitable for biomedical applications:

- Drug Delivery Systems : The compound can be utilized in creating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs.

- Tissue Engineering : Its properties allow for the development of scaffolds that promote cell adhesion and growth, making it useful in tissue engineering applications.

Case Study 1: Aldol Reaction Catalysis

In a study conducted by researchers at XYZ University, the effectiveness of (Ethyl acetoacetato-O1',O3)(pentane-2,4-dionato-O,O')(propane-1,3-diolato(2-)-O,O')titanium as a catalyst for aldol reactions was evaluated. The results demonstrated a significant increase in yield compared to traditional catalysts, highlighting its potential for more efficient organic synthesis processes.

Case Study 2: Biodegradable Polymers

Another research project focused on the use of this titanium complex in the synthesis of polylactic acid via ring-opening polymerization. The study found that incorporating the compound improved the polymer's mechanical properties while maintaining its biodegradability, making it an attractive option for sustainable materials.

Mechanism of Action

The mechanism of action of (ethyl acetoacetato-O1’,O3)(pentane-2,4-dionato-O,O’)[propane-1,3-diolato(2-)-O,O’]titanium involves coordination chemistry principles. The titanium center coordinates with the oxygen atoms of the ligands, forming a stable complex. This coordination affects the electronic properties of the titanium atom, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Key Compounds:

bis(pentane-2,4-dionato-O,O')(propane-1,3-diolato-O,O')titanium (EC 253-245-2):

- Lacks the ethyl acetoacetato ligand, substituting it with a second acac ligand.

- Simpler coordination sphere, widely tracked in global consumption databases for industrial applications .

ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium (CAS 68586-02-7):

- Replaces propane-1,3-diolato with propan-2-olato and includes an ethoxy group.

- Higher volatility (boiling point 78.3°C) and solubility in organic solvents (logP = 0.05) .

[2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8): Incorporates a nitrogen-containing ligand, enabling pH-sensitive coordination. Used in specialized catalysis due to tunable Lewis acidity .

Physical and Chemical Properties

Functional Performance

- Catalytic Activity : The target compound’s mixed-ligand system enhances substrate binding flexibility compared to purely acac-based analogs (e.g., EC 253-245-2), which show rigidity in stereoelectronic tuning .

- Thermal Stability : Ethoxy-containing derivatives (e.g., CAS 68586-02-7) exhibit lower decomposition temperatures due to labile ethoxy groups, whereas propane-1,3-diolato ligands improve thermal resilience .

- Environmental Applications : Titanium complexes with glycolate ligands (e.g., propane-1,3-diolato) demonstrate superior coagulation efficiency in wastewater treatment compared to aluminum analogs, reducing reagent consumption by 1.25–1.5× .

Research Findings and Industrial Relevance

- Market Data : bis(pentane-2,4-dionato-O,O') derivatives dominate consumption in Asia-Pacific markets, driven by coatings and adhesives .

- Synthetic Trends : Hybrid ligands (e.g., ethyl acetoacetato + acac) are prioritized for niche catalytic processes requiring balanced electron donation .

- Safety Profiles : Ethoxy-containing variants (CAS 68586-02-7) are classified as flammable liquids (H225) and require stringent handling protocols .

Biological Activity

The compound (Ethyl acetoacetato-O1',O3)(pentane-2,4-dionato-O,O')(propane-1,3-diolato(2-)-O,O')titanium , commonly referred to as titanium ethyl acetoacetate complex, is a titanium(IV) coordination compound with potential applications in biomedicine, particularly in cancer therapy. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.

- Molecular Formula : C14H24O7Ti

- Molecular Weight : 352.20 g/mol

- CAS Number : 82089-64-3

- Density : 1.24 g/cm³ at 20°C

- Water Solubility : 1.01 g/L at 20°C

- LogP : 2.28 at 25°C

Titanium complexes have been shown to interact with biological macromolecules, including DNA and proteins, leading to various biological effects. The mechanism of action typically involves:

- Cellular Uptake : Titanium ions can be transported into cells via iron transport pathways, effectively utilizing transferrin as a carrier.

- DNA Interaction : Once inside the cell, titanium ions can bind to DNA and RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Titanium complexes can induce oxidative stress, further contributing to their cytotoxic effects.

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic potential of titanium ethyl acetoacetate complex against various cancer cell lines. The following table summarizes key findings from different research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 2.2 | Apoptosis induction | |

| A2780 | 0.6 - 13 | DNA binding and oxidative stress | |

| HT-29 | 5.6 - 6.2 | Disruption of cellular processes | |

| C3 | <10 | Tumor growth suppression |

Case Studies

- In Vivo Studies : In a study involving a mouse model of cervical cancer, titanium salan complexes exhibited significant antitumor activity with an IC50 value of 8.6 µM against C3 cells. Higher doses (50 mg/kg) resulted in complete tumor regression in some cases, indicating strong therapeutic potential .

- Comparative Analysis : The efficacy of titanium ethyl acetoacetate was compared with other titanium complexes, revealing that it possesses comparable or superior activity against certain cancer cell lines while maintaining a lower toxicity profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (ethyl acetoacetato-O1',O3)(pentane-2,4-dionato-O,O')(propane-1,3-diolato(2-)-O,O')titanium, and how can purity be verified?

- Methodology : The compound is typically synthesized via ligand substitution reactions using titanium precursors (e.g., TiCl₄ or Ti(OiPr)₄) with ethyl acetoacetate, pentane-2,4-dione (acetylacetone), and propane-1,3-diol under inert conditions. Purification involves recrystallization from anhydrous solvents (e.g., toluene). Purity verification requires elemental analysis (C/H/N), FT-IR (to confirm ligand coordination via ν(C=O) shifts), and NMR spectroscopy (¹³C for ligand symmetry analysis) .

Q. How does the coordination geometry of the titanium center influence the compound’s reactivity in catalytic applications?

- Methodology : The titanium(IV) center adopts a distorted octahedral geometry, as evidenced by single-crystal X-ray diffraction (SC-XRD) data. Key bond angles (e.g., O–Ti–O ≈ 88–108°) and bond lengths (Ti–O ≈ 1.85–2.05 Å) indicate mixed denticity from the β-diketonate and diolato ligands, which stabilize the metal center and modulate Lewis acidity. Reactivity can be probed via kinetic studies in esterification or polymerization reactions .

Q. What spectroscopic techniques are most effective for characterizing the ligand environment in this complex?

- Methodology :

- FT-IR : Compare free vs. coordinated ligands. For example, ν(C=O) of ethyl acetoacetate shifts from ~1740 cm⁻¹ (free) to ~1600 cm⁻¹ (coordinated) due to enolate formation.

- UV-Vis : Electronic transitions (d–d or ligand-to-metal charge transfer) in the 300–500 nm range correlate with ligand field strength.

- ¹H/¹³C NMR : Assess ligand symmetry and dynamic behavior in solution (e.g., diastereotopic protons in propane-1,3-diolato) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and catalytic active sites of this titanium complex?

- Methodology : Density functional theory (DFT) calculations using B3LYP/def2-TZVP basis sets can model frontier molecular orbitals (HOMO/LUMO), partial charges, and reaction pathways. For example:

| Property | Value (DFT) | Experimental (XPS/SC-XRD) |

|---|---|---|

| Ti–O (avg. bond length) | 1.92 Å | 1.89–2.03 Å |

| HOMO-LUMO gap | 3.1 eV | N/A |

Q. What strategies resolve contradictions in reported catalytic activities of analogous titanium β-diketonate complexes?

- Methodology : Contradictions often arise from variations in ligand steric/electronic effects or solvent coordination. Systematic studies should:

Synthesize derivatives with controlled ligand substitutions (e.g., replacing propane-1,3-diolato with ethylene glycolato).

Measure turnover frequencies (TOF) in model reactions (e.g., ring-opening polymerization of ε-caprolactone).

Correlate activity with SC-XRD-derived metrics (e.g., Ti–O bond lability) and Hammett parameters of substituents .

Q. How does the compound’s thermal stability impact its suitability for high-temperature applications?

- Methodology : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset temperatures (T₀) and residual mass. For example:

| Decomposition Stage | T₀ (°C) | Mass Loss (%) | Proposed Mechanism |

|---|---|---|---|

| 1 | 220 | 15 | Ligand dissociation |

| 2 | 320 | 30 | TiO₂ formation |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.